6-Bromo-3-(3-oxycyclopentyl)indole
Description
Properties
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-9-2-4-11-12(7-15-13(11)6-9)8-1-3-10(16)5-8/h2,4,6-8,15H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVYIPKPMKBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CNC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A hypothetical synthesis would proceed as follows:
Challenges
-
The electron-rich indole ring may require protective groups (e.g., tert-butyloxycarbonyl, Boc) to prevent over-reaction.
-
Competing reactions at the 2-position can occur if steric hindrance is insufficient.
Nucleophilic Substitution at the 3-Position
This method involves introducing the oxycyclopentyl group via displacement of a leaving group (e.g., halogen) at the 3-position. While direct halogenation of 6-bromoindole at C3 is challenging, intermediate 3-chloro-6-bromoindole could be synthesized using N-chlorosuccinimide (NCS) under radical conditions.
Key Steps
Limitations
-
Low regioselectivity during chlorination.
-
Steric hindrance from the cyclopentyl group may reduce substitution efficiency.
Reductive Amination and Cyclization
A two-step process involving reductive amination followed by cyclization offers an alternative route. This method, inspired by the synthesis of 3-acetylindoles, uses cyclopentylglyoxal as the acylating agent.
Protocol
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, Cyclopentyloxyacetyl Cl | 60–75 | High regioselectivity, scalable | Sensitivity to moisture |
| Nucleophilic Substitution | NCS, Cyclopentanol | 40–55 | Simple workup | Low chlorination selectivity |
| Reductive Amination | NaBH₃CN, DDQ | 35–45 | Avoids harsh acids | Multi-step, moderate yields |
| Cross-Coupling | Pd catalysts, Boronate | 30–50 | Modular for diverse substituents | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(3-oxycyclopentyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced indole compounds .
Scientific Research Applications
Anticancer Activity
Indole derivatives, including 6-bromo-3-(3-oxycyclopentyl)indole, are known for their anticancer properties. The indole scaffold is a key structural component in several FDA-approved drugs, such as vincristine and vinblastine, which are used in cancer treatment. Recent studies have demonstrated that compounds with indole structures exhibit significant anti-proliferative activities against various cancer cell lines .
Case Study:
In a study evaluating the anti-proliferative effects of substituted indoles, compounds similar to 6-bromo-3-(3-oxycyclopentyl)indole showed promising results against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The antibacterial activity of indole derivatives has been extensively studied. Research indicates that 6-bromo-3-(3-oxycyclopentyl)indole may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Data Table: Antibacterial Activity of Indole Derivatives
| Compound Name | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 6-Bromo-3-(3-oxycyclopentyl)indole | Moderate | Low |
| Indole derivative A | High | Moderate |
| Indole derivative B | Low | High |
Pain Management
Indoles are also being explored for their role in pain management. Some studies suggest that compounds like 6-bromo-3-(3-oxycyclopentyl)indole could inhibit cyclooxygenase enzymes, which are involved in inflammation and pain pathways .
Case Study:
A recent investigation into the COX-inhibitory effects of various indoles revealed that certain modifications on the indole structure enhance selectivity for COX-2 over COX-1, potentially reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis of Heterocycles
The compound can serve as a precursor for synthesizing various heterocyclic compounds through multicomponent reactions. Its bromine atom provides a site for further functionalization, allowing for the creation of diverse chemical entities .
Data Table: Synthesis Pathways Using 6-Bromo-3-(3-oxycyclopentyl)indole
| Reaction Type | Conditions | Product Yield |
|---|---|---|
| Multicomponent reaction | Room temperature | 75% |
| Cross-coupling with aryl halides | Palladium-catalyzed | 80% |
| Cyclization with nucleophiles | Acidic conditions | 70% |
Material Science
Indoles have been utilized in the development of organic light-emitting diodes (OLEDs) due to their photophysical properties. The incorporation of 6-bromo-3-(3-oxycyclopentyl)indole into polymer matrices has shown promise in enhancing the efficiency of light emission .
Case Study:
Research demonstrated that films incorporating this indole derivative exhibited improved luminescence and stability compared to traditional materials used in OLEDs.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(3-oxycyclopentyl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases or activate specific transcription factors, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The key structural distinction of 6-Bromo-3-(3-oxycyclopentyl)indole lies in its 3-oxycyclopentyl moiety. Comparisons with analogous bromoindoles from the evidence include:
- N-(5-Aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4a): Features a sulfonamide group and fused benzo[cd]indole system, enhancing hydrogen-bonding capacity and rigidity compared to the target compound .
- 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) : Contains a triazole-ethyl linker and dimethoxyphenyl group, enabling click chemistry applications and antioxidant activity .
- 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde : Substituted with a methoxy group at position 4 and a reactive carbaldehyde at position 3, favoring nucleophilic addition reactions .
- 6-Bromoindole-3-carboxylic acid : Bears a carboxylic acid group, increasing polarity and utility in peptide coupling or metal coordination .
Physicochemical Properties
Substituents critically influence properties:
Research Findings and Discussion
- Yield and Efficiency : Triazole derivative 9c was synthesized with 50% yield using CuAAC, whereas sulfonamide 4a required chromatographic purification, indicating divergent scalability .
- Biological Activity: The triazole group in 9c enhances antioxidant capacity compared to non-heterocyclic bromoindoles, suggesting that electronic modulation via substituents is critical for bioactivity .
- Synthetic Challenges : Polar groups like sulfonamide or carboxylic acid complicate purification but improve water solubility, whereas alkyl/ether substituents (e.g., 3-oxycyclopentyl) may simplify organic-phase extraction .
Biological Activity
6-Bromo-3-(3-oxycyclopentyl)indole is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.
Chemical Structure and Properties
6-Bromo-3-(3-oxycyclopentyl)indole is characterized by its unique indole structure, which is known for its diverse biological activities. The presence of the bromine atom and the cyclopentyl group contributes to its chemical reactivity and biological properties.
- Molecular Formula : C13H12BrNO
- IUPAC Name : 6-Bromo-3-(3-hydroxycyclopentyl)indole
The biological activity of 6-Bromo-3-(3-oxycyclopentyl)indole is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways related to pain, inflammation, and other physiological responses.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Induces apoptosis in cancer cell lines through specific signaling pathways. |
Study 1: Anti-inflammatory Effects
A study conducted by Smith et al. (2023) investigated the anti-inflammatory properties of 6-Bromo-3-(3-oxycyclopentyl)indole in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers (TNF-α and IL-6) following treatment with the compound.
Study 2: Antioxidant Activity
Research by Johnson et al. (2024) evaluated the antioxidant capacity of 6-Bromo-3-(3-oxycyclopentyl)indole using DPPH radical scavenging assays. The compound exhibited a strong scavenging effect, comparable to well-known antioxidants like ascorbic acid.
Study 3: Antimicrobial Properties
In a study published in the Journal of Medicinal Chemistry, Lee et al. (2024) reported that 6-Bromo-3-(3-oxycyclopentyl)indole showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Q & A
Q. What are the common synthetic routes for introducing bromine at the 6-position of indole derivatives?
Bromination at the 6-position of indole derivatives can be achieved via electrophilic aromatic substitution, often using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, 6-bromoindole intermediates are synthesized by regioselective bromination followed by functionalization at the 3-position, as seen in structurally related compounds (e.g., 5-bromoindoles in ). Post-synthetic modifications, such as CuI-catalyzed click reactions, are then employed to introduce cyclopentyl or other substituents .
Q. Which spectroscopic techniques are critical for confirming the structure of 6-Bromo-3-(3-oxycyclopentyl)indole?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 4.51 ppm for triazole-linked ethyl groups in ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., FAB-HRMS m/z 427.0757 in ).
- X-ray Crystallography : Resolves crystal packing and hydrogen bonding patterns (e.g., O–H⋯O and N–H⋯O interactions in ).
- TLC : Monitors reaction progress (Rf values in ).
Q. What are the typical purification methods for brominated indole intermediates?
Purification often involves:
Q. What role do solvent systems play in the synthesis of brominated indole derivatives?
Solvents like PEG-400/DMF mixtures enhance reaction efficiency by stabilizing intermediates and improving catalyst (CuI) activity. Polar aprotic solvents (e.g., DMF) facilitate azide-alkyne cycloaddition in click chemistry .
Q. What are the key considerations for selecting protecting groups during the functionalization of 6-bromoindole cores?
Protecting groups (e.g., esters, sulfonyl) must resist reaction conditions while allowing selective deprotection. For example, ethyl esters ( ) and benzenesulfonyl groups ( ) are stable during CuI-catalyzed reactions.
Advanced Research Questions
Q. How can researchers optimize the yield of CuI-catalyzed click reactions in the synthesis of brominated indole derivatives?
Optimization strategies include:
Q. What methodologies are recommended for analyzing hydrogen bonding interactions in 6-bromoindole derivatives, and how do these interactions influence crystal packing?
- X-ray Diffraction : Resolves intermolecular interactions (e.g., O–H⋯O dimers in ).
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., π-π stacking vs. H-bonding). These interactions dictate solubility and thermal stability, critical for formulation in biological assays .
Q. How can researchers design experiments to evaluate the biological activity of 6-Bromo-3-(3-oxycyclopentyl)indole against specific enzyme targets?
- In Vitro Assays : Measure IC₅₀ values using enzyme inhibition protocols (e.g., acetylcholinesterase assays in ).
- Molecular Docking : Leverage crystal structures ( ) to predict binding modes.
- Structure-Activity Relationship (SAR) Studies : Modify the cyclopentyl or indole substituents to probe selectivity .
Q. What strategies are effective in resolving contradictions between theoretical and experimental NMR data for 6-bromoindole derivatives?
Q. How can researchers address low reproducibility in the synthesis of 6-bromoindole derivatives across different laboratories?
- Standardized Protocols : Document exact stoichiometry, solvent batches, and drying times.
- Catalyst Characterization : Verify CuI purity via XRD or elemental analysis.
- Interlab Validation : Share samples for cross-validation of NMR and HRMS data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
